molecular formula C23H22N2O2S B2731488 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946218-64-0

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2731488
M. Wt: 390.5
InChI Key: CNFGYDOJMHLUAV-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S . It consists of a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a planar five-membered ring, which is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se), and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .


Chemical Reactions Analysis

Thiophene derivatives are involved in a variety of chemical reactions. For example, 1,3-enynes can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Antitumor Activity

A study by Dogan Koruznjak et al. (2003) highlights the synthesis of novel derivatives of benzo[b]thieno[2,3-c]quinolones, showing significant antitumor activity against various malignant cell lines. The compounds, including modifications on the quinolone nitrogen, demonstrated higher antitumor potency, with one compound exhibiting marked antitumor activity due to its strong cytotoxic effect on melanoma cells, causing cell death by apoptosis (Dogan Koruznjak et al., 2003).

Chemical Synthesis and Reactivity

Research by Aleksandrov et al. (2020) on the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline discusses the chemical processes leading to the formation of this compound and its derivatives through various reactions. This study elaborates on the electrophilic substitution reactions it undergoes, indicating its potential in the synthesis of complex chemical structures (Aleksandrov et al., 2020).

Crystallography and Molecular Structure

Sharma et al. (2016) synthesized and analyzed the crystal structure of a related compound, providing insights into its molecular structure through X-ray diffraction studies. The study reveals the compound's crystal packing and stabilization by various hydrogen bonds, contributing to understanding its physical and chemical properties (Sharma et al., 2016).

Catalysis and Ligand Activity

Imamoto et al. (2012) explored the use of related compounds as ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrates the compound's role in catalyzing significant chemical reactions, offering a pathway to synthesize chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).

Safety And Hazards

Thiophene is considered to be a toxic substance . It’s important to handle it with care and use appropriate safety measures.

Future Directions

Thiophene derivatives continue to be a hot topic in life science research due to their wide range of biological activities . Future research may focus on designing and synthesizing new thiophene derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-15-7-8-18(13-16(15)2)22(26)24-19-10-9-17-5-3-11-25(20(17)14-19)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGYDOJMHLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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